molecular formula C10H12BrClN2O2 B13489892 tert-butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate

tert-butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate

Cat. No.: B13489892
M. Wt: 307.57 g/mol
InChI Key: QHPFDGQHZUWDMF-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H14BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of tert-butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate typically involves the reaction of 6-bromo-2-chloropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: 6-bromo-2-chloropyridine and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

    Reaction Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Chemical Reactions Analysis

tert-Butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its chemical structure. For instance, the pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific context of its use. Detailed studies are required to elucidate the precise mechanism of action for each application.

Comparison with Similar Compounds

tert-Butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: This compound has a similar structure but differs in the position of the bromine and chlorine atoms on the pyridine ring.

    tert-Butyl (6-chloropyridin-2-yl)carbamate: This compound lacks the bromine atom and has the chlorine atom in a different position.

    tert-Butyl (4-bromobutyl)carbamate: This compound has a different alkyl chain attached to the carbamate group.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-chloropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)

InChI Key

QHPFDGQHZUWDMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

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